フルポキサム

概要

説明

Flupoxam is a synthetic herbicide belonging to the triazole and amide herbicide groups. It was primarily used as a pre- and post-emergence herbicide to control a range of broad-leaved weeds in cereal crops. The compound is known for its ability to inhibit cell wall synthesis, specifically targeting root elongation .

科学的研究の応用

Flupoxam has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.

Biology: Investigated for its effects on plant cell wall synthesis and root elongation.

Medicine: Explored for its potential use in developing new herbicidal drugs.

Industry: Utilized in agricultural practices to control weed growth in cereal crops

作用機序

Target of Action

Flupoxam primarily targets the cellulose synthase (CESA) proteins in plants . These proteins play an essential role in the production of cellulose in the cell walls . Cellulose is a crucial component of plant cell walls and provides mechanical support to growing plant cells .

Mode of Action

Flupoxam acts by contact with meristematic tissue in roots and shoots . It specifically inhibits the production process of cellulose, making it a prominent cellulose biosynthesis inhibitor (CBI) . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage .

Biochemical Pathways

Flupoxam affects the biochemical pathway of cellulose biosynthesis . Cellulose is synthesized at the plasma membrane and is associated with cellulose synthase complexes (CSCs) . These CSCs contain cellulose synthase subunits, which are responsible for the production of cellulose . By inhibiting these CESA proteins, flupoxam disrupts the normal process of cellulose production, leading to varying degrees of resistance .

Result of Action

The inhibition of cellulose production by flupoxam leads to significant changes in the plant. Following treatment with flupoxam, weeds either fail to emerge or suffer necrosis and death at the growing point . This is due to the disruption of the normal cell wall structure and function, which is crucial for plant growth and development .

生化学分析

Biochemical Properties

Flupoxam interacts with the cellulose synthase (CESA) proteins in plants, which play an essential role in the production of cellulose in the cell walls . It specifically targets this production process and is a prominent cellulose biosynthesis inhibitor (CBI) . The nature of these interactions involves the inhibition of cell wall synthesis, specifically inhibiting root elongation .

Cellular Effects

Flupoxam exerts its effects on various types of cells and cellular processes. It acts by contact with meristematic tissue in roots and shoots . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage . Following treatment, weeds either fail to emerge or suffer necrosis and death at the growing point .

Molecular Mechanism

The molecular mechanism of Flupoxam involves the inhibition of cellulose synthesis at the molecular level. It is assumed to act via similar mechanisms as other CBIs . It has been found that resistance to Flupoxam can be attributed to single amino acid substitutions in primary wall CESAs, almost exclusively present in the predicted transmembrane regions of CESA1, CESA3, and CESA6 .

Temporal Effects in Laboratory Settings

It is known that Flupoxam is moderately mobile and has a potential for particle-bound transport

Metabolic Pathways

As a CBI, it is known to interfere with the metabolic pathway of cellulose synthesis in plants .

Transport and Distribution

Flupoxam is not translocated in the plant . It acts locally at the site of application, affecting the meristematic tissue in roots and shoots .

Subcellular Localization

The subcellular localization of Flupoxam is associated with the cellulose synthase complexes (CSCs) that are located at the plasma membrane . These CSCs are involved in the synthesis of cellulose, a process that Flupoxam specifically inhibits .

準備方法

Synthetic Routes and Reaction Conditions: Flupoxam can be synthesized through a multi-step process involving the formation of 1,2,4-triazole-3-carboxamide derivatives. The synthesis typically starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with various reagents to form the desired triazole scaffold . The key steps include:

Formation of 3-amino-1,2,4-triazole: This can be achieved through combinatorial synthesis, solid-phase reactions, or microwave-assisted methods.

Coupling with substituted phenyl groups: The triazole intermediate is then coupled with 4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl groups under specific reaction conditions to form the final product.

Industrial Production Methods: Industrial production of Flupoxam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.

化学反応の分析

Types of Reactions: Flupoxam undergoes various chemical reactions, including:

Oxidation: Flupoxam can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert Flupoxam into its reduced forms.

Substitution: Flupoxam can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed:

Oxidized derivatives: Resulting from oxidation reactions.

Reduced derivatives: Resulting from reduction reactions.

Substituted derivatives: Resulting from substitution reactions.

類似化合物との比較

- Isoxaben

- Triazofenamide

- Fluconazole

- Anastrozole

Flupoxam’s unique chemical structure and mode of action make it a valuable compound for both agricultural and scientific research applications.

生物活性

Flupoxam is a compound primarily studied for its herbicidal properties, particularly its interaction with cellulose synthase (CESA) proteins in plants. This article delves into the biological activity of Flupoxam, exploring its mechanisms of action, biochemical properties, case studies, and relevant research findings.

Overview of Flupoxam

Flupoxam is classified as a cellulose biosynthesis inhibitor (CBI). Its chemical structure allows it to interfere with the synthesis of cellulose in plant cell walls, which is crucial for plant growth and development. This inhibition leads to various morphological changes in plants, making it a candidate for herbicidal applications.

Cellulose Synthase Inhibition

Flupoxam targets CESA proteins, which are integral to cellulose production. By binding to these proteins, Flupoxam disrupts the assembly of functional cellulose synthase complexes. This action results in decreased cellulose synthesis, leading to impaired cell wall integrity and plant growth.

- Interaction with CESA Proteins : Computational studies indicate that Flupoxam binds at the interface of CESA proteins, potentially affecting their function and stability .

- Resistance Mechanisms : Research has identified mutations within CESA genes that confer resistance to Flupoxam. These mutations often occur in transmembrane regions critical for the protein's function .

Flupoxam exhibits several key biochemical properties:

- Mobility and Transport : The compound is moderately mobile within plant tissues but does not translocate extensively. This limits its effectiveness in systemic applications but allows for localized herbicidal action.

- Impact on Cell Morphology : Exposure to Flupoxam induces characteristic club root morphology in plants, indicating significant alterations in cell elongation and division processes .

Case Study 1: Resistance Alleles in Arabidopsis

A study focused on Arabidopsis thaliana identified five resistance alleles specifically associated with Flupoxam. These alleles were linked to single amino acid substitutions in CESA proteins, affecting cellulose crystallinity and overall plant morphology. Notably, mutations were predominantly found in the transmembrane regions of CESA1, CESA3, and CESA6 .

Case Study 2: Effects on Root Development

Research demonstrated that Flupoxam inhibits root elongation significantly. In laboratory settings, treated plants exhibited stunted growth and altered root architecture due to disrupted cellulose biosynthesis. Light microscopy confirmed these morphological changes were not due to mitotic inhibition but rather a direct effect on cell wall synthesis .

Comparative Table of Biological Effects

特性

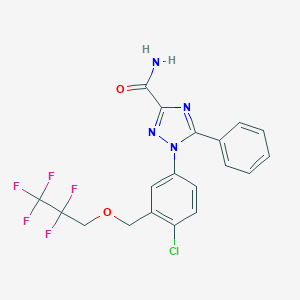

IUPAC Name |

1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQMRUTZEYVDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF5N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057943 | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119126-15-7 | |

| Record name | Flupoxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupoxam [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupoxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 - 148 °C | |

| Record name | Flupoxam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flupoxam and what is its primary use?

A: Flupoxam is a selective herbicide primarily used for pre-emergence control of broadleaf weeds in cereal crops and lawns. [, ] It belongs to the chemical class of cellulose biosynthesis inhibitors (CBIs). [, , ]

Q2: How does Flupoxam work as a herbicide?

A: Flupoxam disrupts cellulose biosynthesis in susceptible plants. [, , ] While the exact mechanism remains unclear, studies suggest Flupoxam interferes with the later stages of cellulose formation, preventing the incorporation of cellulose into new cell walls. [] This inhibition is particularly effective in rapidly growing seedlings and young plants. []

Q3: Does Flupoxam affect microtubules like some other herbicides?

A: Despite inducing club root morphology in plants, a characteristic often associated with mitotic disrupter herbicides, Flupoxam does not appear to disrupt microtubules or mitosis. []

Q4: What are the typical symptoms of Flupoxam exposure in plants?

A: Flupoxam primarily affects the growth of new plant tissues, leading to symptoms like stunted growth, swollen root tips (club root), and inhibition of root elongation. [, , ]

Q5: How does Flupoxam compare to other cellulose biosynthesis inhibitors?

A: While Flupoxam, Dichlobenil, and Isoxaben all inhibit cellulose biosynthesis, they exhibit different selectivity profiles. Flupoxam and Isoxaben are more effective on dicots, while Dichlobenil also shows activity against some monocots. [] Notably, Flupoxam's effects on cell wall synthesis resemble Isoxaben more closely than Dichlobenil. [, ]

Q6: Can you explain the significance of transmembrane domains in Flupoxam's mechanism of action?

A: Research suggests that Flupoxam might interact with the transmembrane domains of cellulose synthase (CESA) proteins. [, ] Mutations within these regions can lead to resistance, implying that these domains are crucial for Flupoxam's ability to inhibit cellulose synthesis. [, ]

Q7: Has the potential interaction of Flupoxam with CESA been further investigated?

A: Yes, computational modeling and docking studies have been used to explore the interaction of Flupoxam with modeled CESA structures. [] These studies suggest that Flupoxam might bind to a site at the interface between CESA proteins, potentially disrupting the formation of functional cellulose synthase complexes. []

Q8: Are there any other molecules with similar effects on cellulose biosynthesis?

A: Yes, Endosidin20 (ES20) and its analog Endosidin20-1 (ES20-1) are recently discovered cellulose biosynthesis inhibitors. [] Like Flupoxam, these molecules inhibit plant growth and cellulose production, likely by interacting with CESA proteins. [] Interestingly, ES20 and ES20-1 also demonstrated inhibitory effects on bacterial cellulose biosynthesis. []

Q9: Does Flupoxam impact other cell wall components besides cellulose?

A: Studies using radiolabeled glucose have shown that Flupoxam exposure can lead to altered incorporation of glucose into different cell wall fractions. [] Specifically, Flupoxam treatment decreased the relative incorporation of glucose into cellulose while increasing it in a pectin-rich fraction. []

Q10: What is the efficacy of Flupoxam in controlling weeds?

A: Field trials have shown that Flupoxam can achieve over 95% control of various annual grasses and broadleaf weeds. [] Its efficacy is attributed to its high soil absorptivity, which allows for the formation of a herbicidal layer, providing long-lasting weed control. []

Q11: What are the advantages of using Flupoxam in weed management strategies?

A11: Flupoxam offers several benefits, including:

- Broad-spectrum weed control: Effective against a wide range of annual grasses and broadleaf weeds. []

- Long-lasting residual activity: Provides extended weed control due to its soil persistence. []

- Alternative mode of action: Effective for resistance management when used in rotation with herbicides possessing different mechanisms of action. []

- Safe for certain non-target plants: Minimal phytotoxicity observed in some landscape trees surrounding treated areas. []

Q12: How is Flupoxam typically formulated for application?

A: Flupoxam is commonly formulated as a water-dispersible granule (WG). [] This formulation enhances its handling, application, and dispersion in water for spraying.

Q13: What is the role of adjuvants when using Flupoxam?

A13: While not explicitly discussed in the provided research, adjuvants might be used in Flupoxam formulations to improve its efficacy. Adjuvants can enhance herbicide uptake, spreading, and rain-fastness, leading to more consistent weed control.

Q14: Are there any herbicide mixtures that include Flupoxam?

A14: Yes, Flupoxam is often combined with other herbicides to broaden the weed control spectrum or enhance its efficacy. Examples include mixtures with:

- Prometryn: Evaluated for weed control in sunflower crops. []

- Halauxifen-methyl and Nicosulfuron: Used in corn fields for broad-spectrum weed control. []

- Tembotrione, Cinidon-ethyl, and Thiencarbazone-methyl: Another combination for corn fields targeting a wide range of weeds. []

Q15: Has Flupoxam been investigated for any other applications beyond weed control?

A15: While the provided research focuses on its herbicidal properties, its role as a cellulose biosynthesis inhibitor could potentially be explored for other applications, such as:

Q16: What is the historical context of Flupoxam's development and use?

A: Flupoxam was first introduced as a herbicide in the 1990s. [, ] Since then, it has gained recognition as a valuable tool for weed management in cereal crops and turfgrass.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。